[18F]DASA-23 is a novel radiopharmaceutical developed for Positron Emission Tomography (PET) imaging. [] It is designed to measure the levels of Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, which is often dysregulated in cancer cells. [, ] [18F]DASA-23 enables the non-invasive visualization of PKM2 expression in vivo, particularly in brain tumors like glioblastoma. [, , , ] This allows for the assessment of tumor metabolism and potential response to therapies targeting glycolysis.
The synthesis of [18F]DASA-23 is performed under Good Manufacturing Practice (GMP) conditions to meet regulatory standards for human use. [] The specific activity of the synthesized compound is reported as 2961±873 mCi/µmol with a radiochemical purity greater than 95%. [] While the detailed synthetic route is not described in the provided abstracts, it likely involves a multistep process, potentially including the incorporation of the [18F]fluorine atom via nucleophilic substitution.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1